3-(Tert-butoxy)-5-chloropyridine

Description

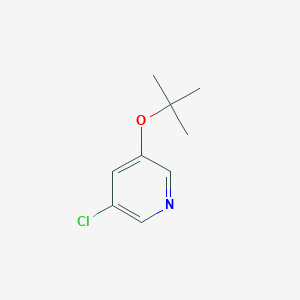

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |

InChI Key |

INJRTPXVZIJODE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 Tert Butoxy 5 Chloropyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. youtube.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, typically a halide. youtube.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org The nitrogen atom in the pyridine (B92270) ring inherently makes it electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. youtube.com

The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org The initial step involves the attack of the nucleophile on the carbon atom bearing the halogen, which disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, often aided by electron-withdrawing substituents at the ortho and para positions relative to the leaving group. libretexts.org The final step is the elimination of the halide ion, which restores the aromaticity of the ring. libretexts.org However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate. nih.gov

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the typical leaving group ability following the order F > Cl ≈ Br > I. researchgate.net This is often referred to as the "element effect" and is considered evidence for a rate-determining nucleophilic addition step. nih.gov However, in some cases, such as the reaction of N-methylpyridinium ions with piperidine, this order is not observed, indicating a different rate-determining step. nih.gov

For 3-(tert-butoxy)-5-chloropyridine, the chlorine atom at the 5-position is susceptible to nucleophilic attack. The tert-butoxy (B1229062) group at the 3-position, being an electron-donating group, can influence the regioselectivity and rate of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions offer a versatile and efficient means to further derivatize halogenated pyridines like this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation on Halogenated Pyridines

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orglibretexts.org This reaction is particularly valuable for creating biaryl structures, which are prevalent in many functional materials and pharmaceuticals. sumitomo-chem.co.jp The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst and completing the cycle. libretexts.org

For substrates like this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. researchgate.netresearchgate.net For instance, the use of palladium on charcoal (Pd/C) has been explored as a heterogeneous catalyst for Suzuki-Miyaura couplings, offering advantages in terms of handling, removal, and recycling. sumitomo-chem.co.jp Microwave-assisted conditions have also been shown to enhance the efficiency of these reactions. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 3-Chloropyridine (B48278) | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | 3-(p-Tolyl)pyridine | - | researchgate.net |

| 5-(5-Chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Various aryl/heteroaryl boronic acids | Pd catalyst | Aryl/heteroaryl substituted pyridyl oxadiazol-2(3H)-one | - | researchgate.net |

| 2-Chloro-6-methoxypyridine | - | Pd(II)/C | - | 90 | sumitomo-chem.co.jp |

| 3-Amino-2-chloropyridine | - | Pd(II)/C | - | 97 | sumitomo-chem.co.jp |

| Aryl Chloride | Arylboronic acid | Pd/P(t-Bu)3 | Biaryl | - | nih.gov |

C-N Cross-Coupling Methodologies with Pyridine Substrates

The formation of carbon-nitrogen bonds is another critical transformation in organic synthesis, often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This reaction enables the coupling of aryl halides with a wide variety of nitrogen-containing nucleophiles, including amines, amides, and carbamates. rsc.orgacs.org

Similar to the Suzuki-Miyaura coupling, the catalytic cycle for the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination of the N-aryl product. rsc.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of less reactive aryl chlorides and a broader range of amines. acs.org

In the context of this compound, the Buchwald-Hartwig amination provides a direct route to introduce amino functionalities at the 5-position. Copper-catalyzed C-N coupling reactions, such as those promoted by α-benzoin oxime, also offer an alternative to palladium-based systems for the amination of heteroaryl chlorides. nih.gov

Table 2: Examples of C-N Cross-Coupling with Pyridine Substrates

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| 2-Chloropyridine (B119429) | Piperidine | Cu(OAc)2 / BO | 2-(Piperidin-1-yl)pyridine | 87 | nih.gov |

| 2-Chloropyridine | Pyrrolidine | Cu(OAc)2 / BO | 2-(Pyrrolidin-1-yl)pyridine | 88 | nih.gov |

| 4-Chloropyridine | Piperidine | Cu(OAc)2 / BO | 4-(Piperidin-1-yl)pyridine | Good | nih.gov |

| 4-Chloropyridine | Pyrrolidine | Cu(OAc)2 / BO | 4-(Pyrrolidin-1-yl)pyridine | Good | nih.gov |

Desulfinative Cross-Coupling Reactions with Pyridine Derivatives

A more recent development in cross-coupling chemistry is the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions. nih.gov This desulfinative cross-coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly for the synthesis of substituted pyridines where the corresponding boronic acids are difficult to prepare or unstable. nih.gov Pyridine sulfinates are generally stable, easy to handle, and exhibit excellent functional group tolerance. nih.gov

The reaction mechanism involves a palladium catalyst, and while it shares similarities with other cross-coupling reactions, mechanistic studies have revealed unique aspects. For pyridine sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the rate-limiting step is the loss of sulfur dioxide from this complex. ox.ac.uk This contrasts with carbocyclic sulfinates where oxidative addition is typically the rate-limiting step. ox.ac.uk The use of an inorganic base, such as potassium carbonate, is crucial for efficient reaction, likely by removing free sulfur dioxide and accelerating transmetalation. ox.ac.uk

This methodology has been successfully applied to the synthesis of medicinally relevant compounds and in library synthesis. nih.govacs.org

Reactions Involving the Tert-butoxy Moiety

The tert-butoxy group in this compound serves as a protecting group for the hydroxyl functionality. Its cleavage is a key step in many synthetic sequences to unmask the 3-hydroxypyridine (B118123) core.

Cleavage and Derivatization of Tert-butyl Ethers under Acidic Conditions

Tert-butyl ethers are known for their stability under many reaction conditions but can be readily cleaved under acidic conditions. libretexts.orglibretexts.org The mechanism of cleavage depends on the structure of the ether. Ethers with tertiary alkyl groups, like the tert-butyl group, typically cleave via an SN1 or E1 mechanism due to the formation of a stable tertiary carbocation. libretexts.orglibretexts.org

The cleavage is often achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org Trifluoroacetic acid (TFA) is also a common reagent for the deprotection of tert-butyl ethers, often used at moderate temperatures. libretexts.orgwikipedia.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, milder acidic conditions or the use of Lewis acids like zinc bromide (ZnBr₂) can sometimes achieve selective deprotection. acs.org Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the cleavage of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org

The deprotection of the tert-butoxy group in this compound yields 5-chloro-3-hydroxypyridine, a versatile intermediate for further functionalization.

Table 3: Reagents for the Cleavage of Tert-butyl Ethers

| Reagent | Conditions | Notes | Reference |

| Hydrogen Bromide (HBr) | Aqueous, reflux | Strong acid | libretexts.org |

| Hydrogen Iodide (HI) | Aqueous, reflux | Strong acid | libretexts.org |

| Trifluoroacetic Acid (TFA) | Anhydrous or with water | Can be used at moderate temperatures | libretexts.orgwikipedia.org |

| Aqueous Phosphoric Acid | - | Environmentally benign, mild | organic-chemistry.orgorganic-chemistry.org |

| Cerium(III) Chloride/Sodium Iodide | - | Catalytic deprotection | researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) | Lewis acid, can offer selectivity | acs.org |

Stability and Reactivity Profiles of Tert-butoxy Substituents in Pyridine Systems

The tert-butoxy group is frequently employed as a protecting group for hydroxyl functionalities due to its stability under a range of conditions, yet it can be removed selectively when required. In the context of a pyridine ring, the tert-butoxy group is present as a tert-butyl ether. The cleavage of such ethers is typically accomplished under acidic conditions.

The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, followed by a nucleophilic substitution or elimination reaction. libretexts.org For tert-butyl ethers, the reaction proceeds readily due to the formation of a stable tertiary carbocation. libretexts.org Strong acids such as hydrogen bromide or hydrogen iodide are effective for cleaving most ethers. libretexts.org However, due to the stability of the resulting tert-butyl cation, milder acidic conditions, such as using trifluoroacetic acid, can be sufficient for the deprotection of tert-butyl ethers. libretexts.orgwikipedia.org In some cases, 4 N hydrochloric acid is also used for this purpose. wikipedia.org The stability of the tert-butyl ether on the pyridine ring is influenced by the electronic nature of the ring itself. The electron-withdrawing character of the nitrogen atom and the chloro substituent decreases the basicity of the ether oxygen, making it less susceptible to protonation compared to tert-butyl ethers on electron-rich aromatic systems. Nonetheless, the cleavage mechanism remains reliant on the formation of the stable tert-butyl cation, making acid-mediated removal the standard method.

The selectivity of cleavage can be a significant advantage in multistep synthesis. For instance, studies have shown that tert-butyl esters can be selectively cleaved in the presence of tert-butyl ethers, highlighting the greater stability of the ether linkage under certain conditions. researchgate.net

Table 1: Conditions for Cleavage of Tert-butyl Ethers

| Reagent(s) | Mechanism | Notes |

| Strong acids (HBr, HI) | SN1/E1 | General method for ether cleavage. libretexts.org |

| Trifluoroacetic Acid (TFA) | SN1/E1 | Milder conditions, effective for acid-labile groups. libretexts.orgwikipedia.org |

| 4 N Hydrochloric Acid | SN1/E1 | Common acidic condition for deprotection. wikipedia.org |

Reactivity of the Chloro Substituent for Further Functionalization

The chloro substituent at the 5-position of the pyridine ring is a key handle for introducing further molecular complexity, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. wikipedia.org This reaction is widely used to couple organohalides with boronic acids and has been successfully applied to synthesize a variety of biaryl and heteroaryl compounds. wikipedia.orgnih.gov The reaction tolerates a wide array of functional groups and generally proceeds with high yields. nih.gov Halopyridines are common substrates in these reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the position of the halogen. nih.govrsc.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields in the presence of a palladium catalyst and a base. nih.gov Similar transformations are applicable to 5-chloropyridine derivatives, though chlorides are generally less reactive than bromides or iodides in the standard catalytic cycle. wikipedia.org

Table 2: Example of Suzuki-Miyaura Cross-Coupling with a Halopyridine Derivative

| Halopyridine Substrate | Coupling Partner | Catalyst / Base | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(2-Methyl-5-phenylpyridin-3-yl)acetamide | Good | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh3)4 / Na2CO3 | 3-Aryl-6-(thiophen-2-yl)pyridazines | Fair-Low | nih.gov |

Nucleophilic aromatic substitution (SNAr) offers another route for functionalizing the chloro substituent. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. The order of reactivity is generally 4-chloro > 2-chloro > 3-chloro. vaia.com This is because the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, a stabilization that is most effective for attack at the 2- and 4-positions. vaia.comstackexchange.com

While the 5-position (equivalent to the 3-position in terms of reactivity patterns) is the least activated towards SNAr, these reactions can still be achieved, often requiring strong nucleophiles or more forcing reaction conditions. youtube.com For example, 2-chloropyridine can be hydrolyzed to 2-pyridone, demonstrating the feasibility of nucleophilic displacement of a halogen. acs.org

Rearrangement and Cyclization Reactions of Substituted Pyridines

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems through various cyclization reactions. These transformations are valuable for creating novel, three-dimensional chemical structures.

A variety of methods have been developed for the synthesis of polyfunctionalized pyridines and their fused derivatives. nih.gov One common strategy involves the condensation of a substituted pyridine derivative with a bifunctional reagent to build a new ring. For example, three-component reactions of aminopyrazoles with enaminones and sodium halides can produce 3-halo-pyrazolo[1,5-a]pyrimidines through a tandem cyclization/oxidative halogenation process. nih.gov Similarly, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized starting from 2-aminomethylpyridine through a sequence involving coupling, cyclization, and phosphination. rsc.org

Dipolar cyclization reactions using pyridinium (B92312) 1,4-zwitterions represent another powerful strategy for constructing functionalized heterocycles. mdpi.com These reactions can be classified into various modes, such as [3+2], [4+2], and [5+n] cycloadditions, leading to a diverse range of fused ring systems. mdpi.com

Rearrangement reactions can also furnish substituted pyridines. The Ciamician-Dennstedt rearrangement, for example, involves the ring expansion of a pyrrole (B145914) with a dihalocarbene to yield a 3-halopyridine. While not a reaction of a pre-formed pyridine, it is a key synthesis method for obtaining 3-substituted pyridine cores.

Advanced Spectroscopic and Analytical Characterization for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the precise structural assignment of 3-(Tert-butoxy)-5-chloropyridine, providing detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the tert-butoxy (B1229062) group. The aromatic region typically displays three signals for the pyridine ring protons. The proton at the C2 position is expected to appear as a doublet, coupled to the proton at C4. Similarly, the proton at C6 will also present as a doublet, coupled to the C4 proton. The C4 proton itself will appear as a triplet, or more accurately, a doublet of doublets, due to coupling with both the C2 and C6 protons. The tert-butoxy group will exhibit a sharp singlet in the upfield region of the spectrum, integrating to nine protons.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The pyridine ring carbons will appear in the downfield region, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom bonded to the chlorine (C5) and the carbon atom bonded to the tert-butoxy group (C3) will have their chemical shifts significantly affected. The quaternary carbon and the three equivalent methyl carbons of the tert-butoxy group will be observed in the upfield region.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-2 |

| ~8.15 | d | 1H | H-6 |

| ~7.40 | dd | 1H | H-4 |

| ~1.40 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~150.5 | C-3 |

| ~145.0 | C-2 |

| ~142.0 | C-6 |

| ~130.0 | C-5 |

| ~125.0 | C-4 |

| ~80.0 | -OC (CH₃)₃ |

| ~28.5 | -OC(C H₃)₃ |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Cross-peaks would be expected between the H-2 and H-4 signals, and between the H-6 and H-4 signals, confirming their positions on the pyridine ring. The absence of any cross-peaks involving the singlet from the tert-butoxy group confirms its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the H-2 signal and the C-2 carbon, the H-4 signal and the C-4 carbon, and the H-6 signal and the C-6 carbon. A strong correlation would also be observed between the singlet of the tert-butoxy protons and the methyl carbons of this group. This technique is invaluable for assigning the carbon signals of the protonated carbons.

The protons of the tert-butoxy group showing a correlation to the C-3 carbon of the pyridine ring, confirming the position of the ether linkage.

The H-2 proton showing correlations to C-4 and C-6.

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-4 and C-5.

These combined 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound.

Quantitative NMR (qNMR) can be a powerful analytical method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. By integrating the signal of a specific proton of the target molecule against the signal of a known amount of an internal standard, the absolute quantity of the compound can be determined with high precision. For instance, the sharp, well-resolved singlet of the tert-butoxy group is an ideal candidate for integration in a qNMR experiment. This non-destructive technique allows for accurate yield calculations without the need for isolation of the product, making it highly efficient for process chemistry and research applications.

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used as a rapid method for purity assessment.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the tert-butoxy group will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the range of 1200-1300 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

CH₃ bending: The bending vibrations of the methyl groups in the tert-butoxy substituent will give rise to characteristic peaks around 1370 cm⁻¹ and 1390 cm⁻¹ (characteristic of the tert-butyl group).

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1570, ~1470 | C=C, C=N ring stretch |

| ~1370, ~1390 | CH₃ bending (tert-butyl) |

| ~1250 | C-O stretch (ether) |

| ~750 | C-Cl stretch |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show:

Strong signals for the symmetric stretching vibrations of the pyridine ring.

A prominent peak for the C-Cl stretching vibration.

Characteristic signals for the skeletal vibrations of the tert-butoxy group.

Together, FTIR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, useful for routine identification and for detecting impurities that would introduce extraneous peaks into the spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C9H12ClNO. Using the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, Cl=34 .968853, N=14.003074, O=15.994915), the theoretical monoisotopic mass can be calculated. sisweb.comsisweb.com HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C9H12ClNO |

| Calculated Monoisotopic Mass | 185.06074 Da |

| Nominal Mass | 185 g/mol |

This table presents the theoretical mass values for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for assessing the purity of a sample and confirming the identity of the compound. In a typical GC-MS analysis of this compound, the compound would first be separated from any volatile impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the fragmentation is expected to be influenced by the tert-butoxy group and the chloropyridine core. The tert-butoxy group is known to readily lose isobutylene (B52900) (a neutral loss of 56 Da) to form a stable carbocation, or to lose a tert-butyl radical (a loss of 57 Da). doaj.org The chloropyridine ring can also undergo characteristic fragmentation.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | C9H12ClNO+• | 185/187 (due to 35Cl/37Cl isotopes) |

| [M-C4H8]+• | (5-chloropyridin-3-ol)+• | 129/131 |

| [M-C4H9O]• | (5-chloropyridinyl) radical | 112/114 |

| [C4H9]+ | tert-butyl cation | 57 |

This table outlines the expected major fragment ions for this compound in a GC-MS analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

As of the current literature survey, a crystal structure for this compound has not been reported. The successful application of this technique would require the growth of a single crystal of suitable quality. If obtained, the crystallographic data would provide invaluable insights into the solid-state packing of the molecule and the nature of any intermolecular interactions.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC method would be a common choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A potential starting point for method development could involve a C18 column as the stationary phase. The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the possible addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be dependent on the exact composition of the mobile phase. Detection is typically achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

| Parameter | Exemplary Condition |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

This table provides a hypothetical set of starting conditions for the HPLC analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, assess the purity of a sample, and determine appropriate solvent systems for column chromatography. aroonchande.comijpsjournal.com

For monitoring a reaction that synthesizes this compound, a small aliquot of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The relative positions of the spots for the starting materials and the product, indicated by their retention factor (Rf) values, reveal the extent of the reaction. An ideal solvent system for purification by flash chromatography would give the target compound an Rf value between 0.2 and 0.4. biotage.com

| Parameter | Exemplary Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexanes (e.g., 20:80 v/v) |

| Visualization | UV light (254 nm) or chemical stain |

This table outlines a typical TLC system for the analysis of this compound.

Catalytic Applications and Mechanistic Investigations of Pyridine Derivatives As Ligands and Substrates

Pyridine (B92270) Scaffolds in Transition Metal Catalysis

The functionalization of pyridine rings with various substituents is a common strategy in the design of ligands for transition metal catalysis. These modifications allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity.

Ligand Design and Electronic Modulation for Catalytic Activity

The electronic nature of substituents on a pyridine ligand can significantly impact the electron density at the metal center of a catalyst. Generally, electron-donating groups increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial for other steps, like reductive elimination. The tert-butoxy (B1229062) group is typically considered electron-donating through resonance, while the chloro group is electron-withdrawing via induction. The interplay of these two substituents at the 3 and 5 positions of the pyridine ring in 3-(tert-butoxy)-5-chloropyridine would create a unique electronic environment. However, no studies have been published that specifically analyze the electronic modulation effects of this substitution pattern on the catalytic activity of a metal complex.

Role of Pyridine Derivatives in Cross-Coupling and Other Catalytic Cycles

Pyridine-based ligands are frequently employed in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. acs.orgnih.govmdpi.com In these catalytic cycles, the pyridine ligand can stabilize the active metal species, influence the rate of key elementary steps, and control the regioselectivity and stereoselectivity of the reaction. Chloropyridines, in particular, can serve as substrates in cross-coupling reactions. mdpi.comresearchgate.net While the general principles of how substituted pyridines participate in these cycles are well-established, there is no specific research detailing the performance or mechanistic role of this compound as either a ligand or a substrate in such transformations.

Detailed Mechanistic Studies of Pyridine-Mediated Reactions

Understanding the detailed mechanism of a catalytic reaction is crucial for its optimization and broader application. Such studies often involve kinetic analyses, Hammett plots to probe electronic effects, and investigations into the role of proton transfer.

Kinetic Investigations and Hammett Analysis for Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order with respect to various components and the calculation of activation parameters. mdpi.comcopernicus.org A Hammett analysis involves correlating the rates of a series of reactions with the Hammett substituent constants (σ) of a range of substituents on one of the reactants. This provides insight into the electronic demands of the rate-determining step of the reaction. While such studies are common for reactions involving pyridine derivatives, no kinetic data or Hammett analysis has been published for reactions specifically involving this compound.

Influence of Proton Transfer Processes and Acid/Base Catalysis in Pyridine Reactivity

Proton transfer is a fundamental step in many chemical reactions catalyzed by or involving pyridine derivatives. The basicity of the pyridine nitrogen atom, which is influenced by its substituents, determines its ability to accept or donate a proton. These acid-base properties are central to many catalytic cycles. There are currently no studies that investigate the influence of proton transfer processes or the acid/base catalytic behavior of this compound.

Q & A

Q. What are the critical safety protocols for handling 3-(tert-butoxy)-5-chloropyridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for manipulations involving dust or vapors .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and moisture. Seal containers tightly to prevent hydrolysis of the tert-butoxy group .

- Waste Management: Collect waste in designated containers for halogenated organic compounds. Neutralize acidic or basic residues before disposal .

- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers design a preliminary synthesis route for this compound?

Methodological Answer:

- Retrosynthetic Analysis: Start with 5-chloropyridin-3-ol. Protect the hydroxyl group using tert-butyl bromide in the presence of a strong base (e.g., NaH) under anhydrous conditions .

- Stepwise Procedure:

- Dissolve 5-chloropyridin-3-ol in dry THF.

- Add NaH (1.2 equiv) at 0°C, followed by dropwise addition of tert-butyl bromide.

- Stir at room temperature for 12 hours.

- Quench with ice-cold water and extract with dichloromethane.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate 8:2) to isolate the product. Confirm purity via TLC and NMR .

Q. What analytical techniques are essential for initial characterization of this compound?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Identify tert-butoxy (δ ~1.3 ppm for 9H, singlet) and aromatic protons (δ ~8.2–8.5 ppm for pyridine ring) .

- FT-IR: Confirm C-O-C stretching (~1100 cm⁻¹) and C-Cl absorption (~600 cm⁻¹) .

- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C9H12ClNO: 185.06 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., NOESY for spatial proximity, DEPT-135 for carbon types) to confirm assignments .

- X-ray Crystallography: If crystalline, determine the exact molecular geometry and confirm regiochemistry of substituents. Compare bond lengths (e.g., C-Cl vs. C-O-tert-butyl) with literature values .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data. Address discrepancies by revisiting solvent effects or tautomeric forms .

Q. What experimental strategies optimize the regioselectivity of tert-butoxy group introduction in pyridine derivatives?

Methodological Answer:

- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate the hydroxyl group at position 3, followed by quenching with tert-butyl bromide. Monitor reaction progress via in-situ IR .

- Protecting Group Compatibility: Test alternative bases (e.g., K2CO3 vs. NaH) to minimize side reactions. For sensitive substrates, employ silyl protecting groups (e.g., TBSCl) before tert-butoxy introduction .

- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., −78°C vs. RT) to favor desired intermediates. Use LC-MS to track intermediate formation .

Q. How can advanced researchers investigate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Palladium-Catalyzed Couplings: Screen catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands (e.g., XPhos) for Suzuki-Miyaura reactions with aryl boronic acids. Optimize solvent (DME vs. toluene) and base (Cs2CO3 vs. K3PO4) .

- Mechanistic Probes:

- Post-Reaction Analysis: Employ GC-MS or HPLC to quantify yields and identify byproducts (e.g., dehalogenation or tert-butyl cleavage) .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in reaction yields across repeated syntheses?

Methodological Answer:

- Variable Screening: Use Design of Experiments (DoE) to identify critical factors (e.g., moisture levels, base equivalents). Perform a Plackett-Burman design to rank variables .

- Quality Control of Reagents: Test tert-butyl bromide for purity (via GC) and moisture content (Karl Fischer titration). Degas solvents to exclude O2/CO2 interference .

- Reproducibility Protocols: Standardize stirring rate, cooling methods, and quenching procedures. Document deviations in lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.